

# Application Notes and Protocols: Dosimetry and Biodistribution of FAP-Targeting Radioligand LY4337713

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Compound of Interest		
Compound Name:	LY433771	
Cat. No.:	B8210030	Get Quote

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These application notes provide a detailed overview of the preclinical assessment of **LY433771**3, a Fibroblast Activation Protein (FAP)-targeted radioligand therapy. The protocols outlined below are based on established methodologies for the evaluation of similar FAP-targeting radiopharmaceuticals. The quantitative data presented is representative of next-generation FAP-targeting radioligands developed by researchers affiliated with Eli Lilly and Company, offering insights into the expected performance of **LY433771**3.[1]

## Introduction

LY4337713 is an investigational radioligand therapy that targets Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors.[1][2] FAP's limited presence in healthy adult tissues makes it an attractive target for delivering cytotoxic radiation directly to the tumor stroma. LY4337713 comprises a FAP-targeting ligand conjugated to a chelator complexing the beta-emitting radioisotope Lutetium-177 (177Lu).[2] Preclinical data for LY4337713 have supported its advancement into clinical trials to assess its safety, tolerability, dosimetry, and efficacy in patients with FAP-positive solid tumors.[2]

## **Signaling Pathway and Mechanism of Action**

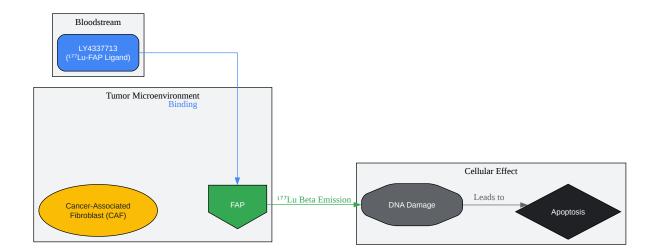




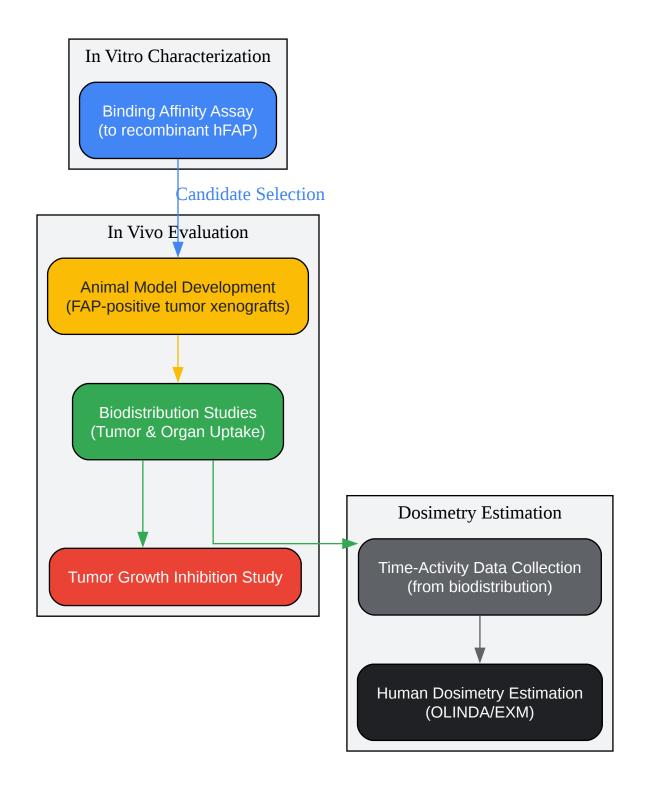


**LY433771**3 operates by binding to FAP on the surface of CAFs within the tumor microenvironment. Upon binding, the <sup>177</sup>Lu radioisotope delivers a high-energy beta particle, inducing DNA damage and subsequent apoptosis in the FAP-expressing cells. This targeted delivery of radiation aims to disrupt the tumor stroma, which is crucial for tumor growth and progression, while minimizing damage to surrounding healthy tissues.









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### References

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